molecular formula C22H21F6N3O3 B11494684 N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)pyridine-4-carboxamide

N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)pyridine-4-carboxamide

Cat. No.: B11494684
M. Wt: 489.4 g/mol
InChI Key: YZUFJLIPDRJGPX-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropyl group, a furan ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hexafluoropropyl group, followed by the introduction of the furan ring and the pyridine carboxamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly at the furan and pyridine rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C22H21F6N3O3

Molecular Weight

489.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(furan-2-ylmethylamino)-4,4-dimethyl-6-oxocyclohexen-1-yl]propan-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H21F6N3O3/c1-19(2)10-15(30-12-14-4-3-9-34-14)17(16(32)11-19)20(21(23,24)25,22(26,27)28)31-18(33)13-5-7-29-8-6-13/h3-9,30H,10-12H2,1-2H3,(H,31,33)

InChI Key

YZUFJLIPDRJGPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=NC=C2)NCC3=CC=CO3)C

Origin of Product

United States

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